4-Methylpiperidine-3-carboxylic acid
Overview
Description
4-Methylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of Grignard reagents. This method typically involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid . Another method involves the regioselective mild preparation of six-membered N- and O-heterocycles with an aromatic substituent .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of nickel catalysts coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Methylpiperidine-3-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. It has shown potential in the development of anticancer, antiviral, and antimicrobial agents . In biology, it is used in the study of enzyme inhibitors and receptor modulators. Industrially, it is utilized in the production of polymers and other chemical intermediates .
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis by activating mitochondrial cytochrome C and releasing Bax-protein from mitochondria . These processes lead to the downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio, which promotes cell death .
Comparison with Similar Compounds
4-Methylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as 4-methylpiperidine and 3-piperidinecarboxylic acid. While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include pyridines and dihydropyridines, which also exhibit diverse pharmacological activities .
Properties
IUPAC Name |
4-methylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFYEXTIWYYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546011 | |
Record name | 4-Methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-15-9 | |
Record name | 4-Methylpiperidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116140-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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